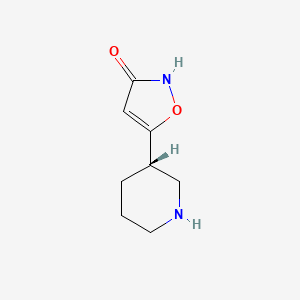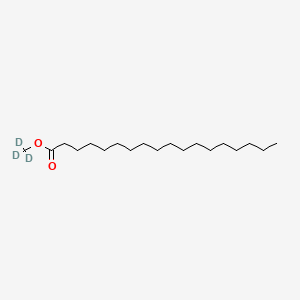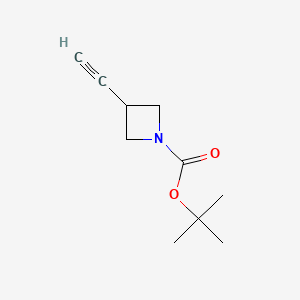
4-Hydroxy-2,6-diméthylbenzoate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-hydroxy-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of ester groups on the biological activity of molecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its role in enhancing the bioavailability and stability of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by inhibiting oxidative processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, tert-butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl 4-oxo-2,6-dimethylbenzoate.
Reduction: tert-Butyl 4-hydroxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-hydroxybenzoate: Similar structure but lacks the two methyl groups.
tert-Butyl 2,6-dimethylbenzoate: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,6-dimethylbenzoic acid: Similar structure but lacks the tert-butyl ester group.
Uniqueness: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is unique due to the combination of the tert-butyl group, hydroxyl group, and two methyl groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dimethylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURLQHZYGMLBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)







